(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18356762
InChI: InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)14-21-12-7-13-23-20(15-21)17-22-16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2
SMILES:
Molecular Formula: C20H25NO2
Molecular Weight: 311.4 g/mol

(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane

CAS No.:

Cat. No.: VC18356762

Molecular Formula: C20H25NO2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane -

Specification

Molecular Formula C20H25NO2
Molecular Weight 311.4 g/mol
IUPAC Name 4-benzyl-2-(phenylmethoxymethyl)-1,4-oxazepane
Standard InChI InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)14-21-12-7-13-23-20(15-21)17-22-16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2
Standard InChI Key RKDIYYMKTOOITR-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane (CAS: 1802150-08-8) belongs to the 1,4-oxazepane family, a class of seven-membered heterocycles containing one nitrogen and one oxygen atom within the ring . The molecule’s backbone consists of an oxazepane ring substituted at the 4-position with a benzyl group and at the 2-position with a benzyloxymethyl side chain. The (S)-configuration at the stereogenic center introduces chirality, which critically influences its biological interactions and synthetic routes .

Stereochemical Considerations

The (S)-enantiomer’s spatial arrangement enhances its potential for asymmetric catalysis and targeted binding in pharmacological contexts. Studies on analogous 1,4-oxazepanes highlight the role of stereochemistry in modulating receptor affinity and metabolic stability . For instance, diastereomers of related oxazepane-5-carboxylic acids exhibit distinct biological activities, underscoring the importance of chiral purity in drug development .

Molecular Descriptors

  • Molecular Formula: C20_{20}H25_{25}NO2_{2}

  • Molecular Weight: 311.42 g/mol

  • SMILES Notation: C1CNCC(OC1)COCC2=CC=CC=C2 (adapted from PubChem data for structural analogs)

  • InChIKey: XZFIZJRLBSPTFK-UHFFFAOYSA-N (derived from related compounds)

Synthesis and Manufacturing Approaches

Resin-Based Cyclization Strategies

A pivotal synthesis route involves solid-phase methodologies using Wang resin-immobilized intermediates. As demonstrated in the synthesis of 1,4-oxazepane-5-carboxylic acids , key steps include:

  • Fmoc Protection: Immobilization of Fmoc-HSe(TBDMS)-OH on Wang resin.

  • Sulfonylation: Reaction with nitrobenzenesulfonyl chlorides to introduce aromatic diversity.

  • Alkylation: Treatment with 2-bromoacetophenones to form branched intermediates.

  • Cyclization and Cleavage: TFA/Et3_3SiH-mediated ring closure and resin detachment yields enantiomerically enriched products .

This approach achieves moderate diastereomeric ratios (e.g., 72:28 for C2 R,S isomers), necessitating chromatographic purification for chiral resolution .

Solution-Phase Cycloaddition

Alternative methods employ succinic anhydride and Schiff base intermediates under pericyclic conditions. For example, reacting terephthalaldehyde-derived azomethines with succinic anhydride in dry benzene generates 1,3-oxazepane-7,4-dione derivatives . While this route primarily yields dione structures, modifying the anhydride and amine components could adapt it for synthesizing the target compound .

Physicochemical Properties

Experimental and predicted data reveal critical properties influencing solubility, stability, and reactivity:

PropertyValueMethod/Source
Boiling Point431.3 ± 40.0 °CPredicted (EPI Suite)
Density1.076 ± 0.06 g/cm³Predicted
pKa7.62 ± 0.40Predicted
Molecular Weight311.42 g/molCalculated

The relatively high boiling point and moderate density suggest suitability for high-temperature reactions, while the near-neutral pKa implies stability under physiological conditions .

Comparative Analysis with Structural Analogs

The table below contrasts key features of (S)-4-benzyl-2-((benzyloxy)methyl)-1,4-oxazepane with related heterocycles:

CompoundCore StructureBiological ActivityUnique Feature
Target Compound1,4-OxazepaneAntimicrobial (predicted)Dual benzyl substituents
1,4-Oxazepane-5-carboxylic acid1,4-Oxazepane with COOHAnticonvulsant Carboxylic acid moiety
1,3-Oxazepane-7,4-dione1,3-Oxazepane with dioneAntibacterial Dicarbonyl functionality
6-Methyl-6-phenyloxazepane1,4-Oxazepane with methylMonoamine reuptake inhibitionBranched alkyl group

Industrial and Research Applications

Asymmetric Catalysis

The chiral oxazepane core serves as a ligand in metal-catalyzed reactions. For example, palladium complexes with similar N,O-heterocycles enhance enantioselectivity in cross-coupling reactions .

Drug Discovery

The compound’s modular structure allows derivatization at the benzyl and benzyloxy positions, enabling structure-activity relationship (SAR) studies. Potential targets include G protein-coupled receptors (GPCRs) and microbial enzymes .

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